![molecular formula C13H13BN2O3 B13063433 Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)
Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- is a boronic acid derivative with a molecular formula of C13H13BN2O3. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- typically involves the reaction of 4-pyridinylmethylamine with 3-boronic acid phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of sensors for detecting biological molecules and in the study of enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s ability to participate in various chemical reactions allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
B-[4-[[(3-Pyridinylmethyl)amino]carbonyl]phenyl]boronic acid: Similar structure but with a different position of the pyridinylmethyl group.
Phenylboronic acid: Lacks the pyridinylmethyl and carbonyl groups, making it less specific in its interactions.
4-Pyridinylboronic acid: Contains the pyridinyl group but lacks the carbonyl and phenyl groups.
Uniqueness
Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- is unique due to its specific structure, which allows for selective interactions with biological molecules and its versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C13H13BN2O3 |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
[3-(pyridin-4-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(16-9-10-4-6-15-7-5-10)11-2-1-3-12(8-11)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
InChI Key |
OYBBTLCTFCOSRU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=NC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate](/img/structure/B13063352.png)
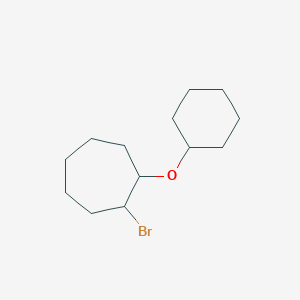
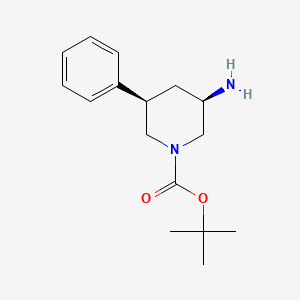
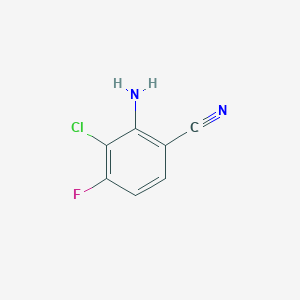
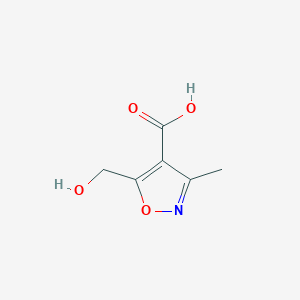
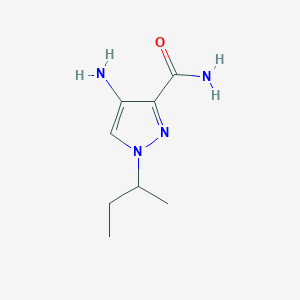

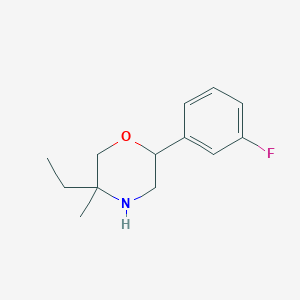
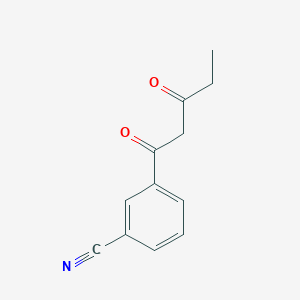
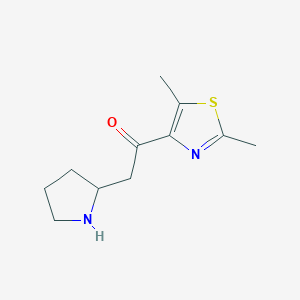

![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
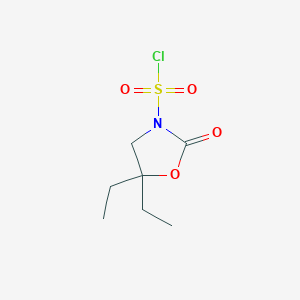
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)
